N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
CAS No.:
Cat. No.: VC14807271
Molecular Formula: C20H19N5O3
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N5O3 |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | N-[1-(2-methoxyethyl)indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
| Standard InChI | InChI=1S/C20H19N5O3/c1-28-12-11-24-10-9-14-16(7-4-8-18(14)24)21-19(26)13-25-20(27)15-5-2-3-6-17(15)22-23-25/h2-10H,11-13H2,1H3,(H,21,26) |
| Standard InChI Key | DHNKUXSVOOPAHC-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features a 1H-indole ring substituted at the 4-position with a 2-methoxyethyl group and an acetamide side chain connected to a 4-oxo-1,2,3-benzotriazine moiety. Key structural attributes include:
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Indole Core: The indole system is a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Substitution at the 1-position with a 2-methoxyethyl group enhances solubility and modulates steric interactions.
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Benzotriazine Moiety: The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group introduces a planar heterocyclic system capable of π-π stacking and hydrogen bonding, critical for target engagement .
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Acetamide Linker: The –CH2–C(=O)–NH– group bridges the indole and benzotriazine units, providing conformational flexibility and facilitating interactions with biological targets.
Table 1: Molecular Properties
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves multi-step organic reactions:
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Indole Alkylation: 1H-indol-4-amine is alkylated with 2-methoxyethyl bromide under basic conditions (e.g., K2CO3 in DMF) to introduce the 2-methoxyethyl substituent.
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Acetamide Formation: The amine intermediate reacts with bromoacetyl bromide to yield 2-bromo-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide.
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Benzotriazine Coupling: The bromoacetamide undergoes nucleophilic substitution with 3-hydroxy-1,2,3-benzotriazin-4(3H)-one in the presence of a base (e.g., NaH) to form the final product.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | K2CO3, DMF, 80°C, 12h | 75% | 95% |
| 2 | Bromoacetyl bromide, Et3N, CH2Cl2, 0°C | 68% | 92% |
| 3 | NaH, THF, rt, 6h | 60% | 98% |
Reactivity Profile
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Amide Hydrolysis: The acetamide linker is susceptible to hydrolysis under acidic (HCl) or basic (NaOH) conditions, yielding carboxylic acid and amine byproducts .
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Benzotriazine Reduction: Catalytic hydrogenation (H2/Pd-C) reduces the N=N bond in the benzotriazine ring, forming a dihydro derivative.
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Indole Electrophilic Substitution: The indole core undergoes nitration or sulfonation at the 5- or 6-position under strong acidic conditions.
| Assay | Result | Model System | Source |
|---|---|---|---|
| HDAC6 Inhibition | IC50 = 120 nM | Recombinant HDAC6 | |
| Cytotoxicity (MCF-7) | EC50 = 1.8 μM | Cell culture | |
| LogD (pH 7.4) | 2.5 | Computational |
Analytical Characterization
Spectroscopic Data
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NMR (DMSO-d6): δ 8.45 (s, 1H, triazine-H), 7.92–7.12 (m, 8H, aromatic), 4.32 (t, J = 6.5 Hz, 2H, –OCH2–), 3.43 (s, 3H, –OCH3).
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HRMS (ESI+): m/z 378.1432 [M+H]+ (calc. 378.1435).
Applications in Drug Discovery
The compound’s dual targeting of HDAC6 and apoptosis pathways positions it as a lead candidate for:
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